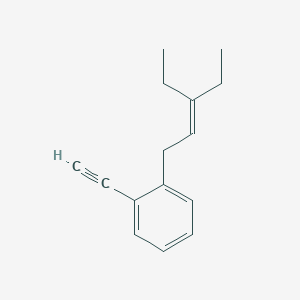
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is an organic compound characterized by its unique structure, which includes an ethylpent-2-en-1-yl group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene typically involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone with similar structural features but different functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and similar alkyl side chains.
Uniqueness: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is unique due to its combination of an ethylpent-2-en-1-yl group and an ethynyl group attached to a benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
819871-64-2 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(3-ethylpent-2-enyl)-2-ethynylbenzene |
InChI |
InChI=1S/C15H18/c1-4-13(5-2)11-12-15-10-8-7-9-14(15)6-3/h3,7-11H,4-5,12H2,1-2H3 |
InChI Key |
FRZGEVLZTTWBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1=CC=CC=C1C#C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


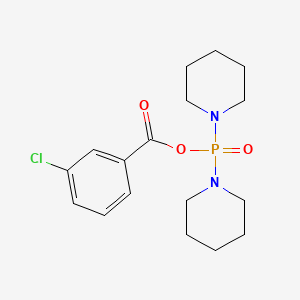
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
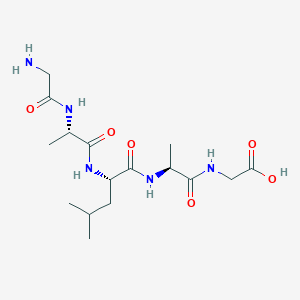
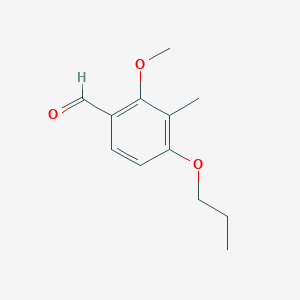
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
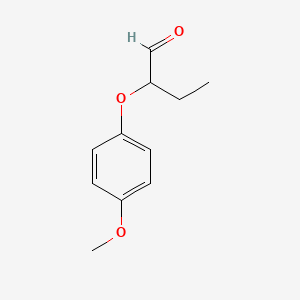
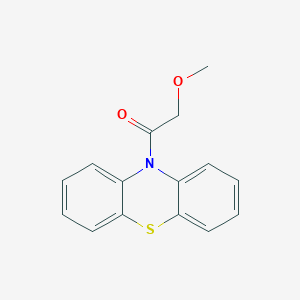
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
